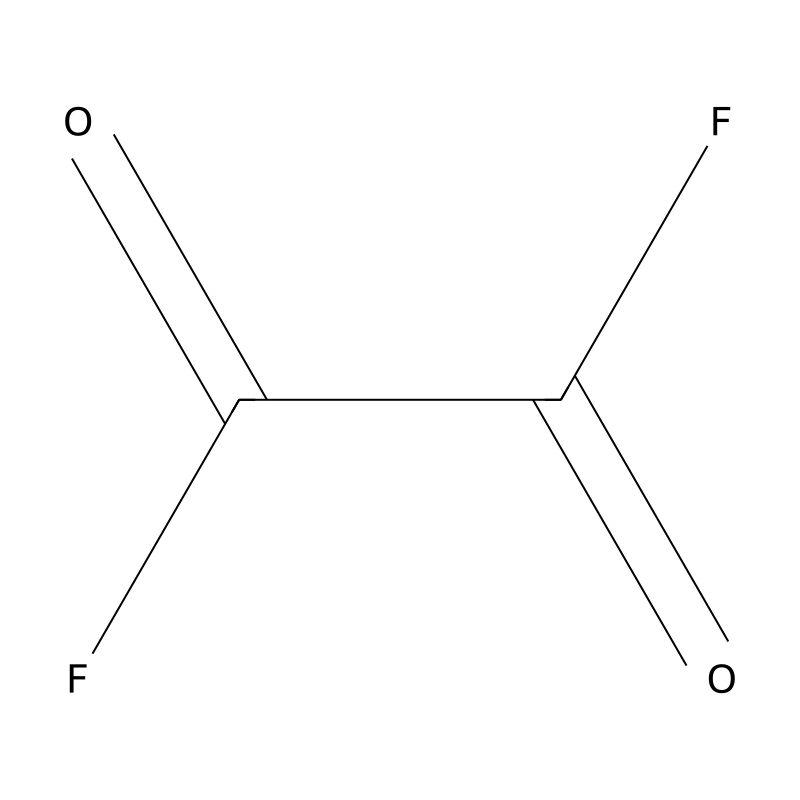

Oxalyl fluoride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Foundational Research and Experimental Methodologies

The vibrational spectra of oxalyl fluoride ((FOC-COF)) have been studied since the 1960s, with key experiments focusing on identifying its different molecular forms (rotamers) and their vibrational signatures.

The table below summarizes the core experimental approaches found in the literature:

| Study Focus | Key Experimental Methodologies | Key Findings & Significance |

|---|---|---|

| Vibrational Analysis & Rotamer Identification [1] [2] | Measurement of infrared and Raman spectra; Comparative analysis of spectral data for complete fundamental frequency assignment. | First comprehensive vibrational assignment for this compound; Identification and distinction between different rotameric forms (e.g., cis and trans). |

| IR-Induced Rotamerization [3] | Matrix-isolation spectroscopy: Isolating molecules in an inert argon matrix at low temperature. Site-selective IR irradiation: Using a narrowband tunable IR laser in the 2ν(CO) region (3680-3710 cm⁻¹). | Demonstrated light-induced conversion between cis and trans rotamers; Provided strong evidence for vibrational assignments by observing interconversion; Achieved site-selective excitation. |

The following diagram illustrates the logical workflow of the key experiment that demonstrated IR-induced rotamerization:

Experimental workflow for IR-induced rotamerization. [3]

Key Findings on Rotamers and Vibrational Modes

This compound exists as different rotamers (conformers), primarily the cis and trans forms, which differ in the spatial arrangement of the fluorine atoms relative to the carbonyl bonds. [3]

- Vibrational Fundamentals: The foundational work by Hencher and King (1965) assigned all twelve fundamental vibrational frequencies for this compound. [1] [2] A later 2000 study confirmed and refined these assignments, noting that with the exception of the torsional vibration of the cis rotamer, all fundamentals for both rotamers were observed. [3]

- Role of Overtones in Rotamerization: The experiment demonstrated that irradiation in the first C=O stretching overtone region (2ν(CO)) was sufficient to drive the conversion between cis and trans forms, even on a site-selective basis. [3] This indicates that the energy from this vibrational mode is effectively coupled into the rotational energy barrier.

References

infrared and Raman spectra analysis oxalyl fluoride

Core Spectroscopic Data from Hencher & King (1965)

The following data is derived from the foundational work by J.L. Hencher and G.W. King, who were the first to report and assign the infrared and Raman spectra of oxalyl fluoride [1].

| Fundamental Vibration | Approximate Frequency (cm⁻¹) | Assignment Details |

|---|---|---|

| ν₁ (C=O stretch) | 1928 | |

| ν₂ (C=O stretch) | 1858 | |

| ν₃ (C-C stretch) | 1084 | |

| ν₄ (C-F stretch) | 860 | |

| ν₅ (C-F stretch) | 794 | |

| ν₆ (O=C-F deform) | 680 | |

| ν₇ (O=C-F deform) | 580 | |

| ν₈ (C-C=O bend) | 420 | |

| ν₉ (C-C=O bend) | 370 | |

| ν₁₀ (C-C torsional mode) | 120 | |

| ν₁₁ & ν₁₂ | Not specified in abstract | Remaining two fundamentals |

The study successfully provided an assignment for all twelve fundamental frequencies of the molecule, analyzing it under the assumption of a planar, trans (C₂ₕ) configuration [1].

Experimental Protocols and Methodologies

Based on the publication, here are the key methodological aspects of the original research:

- Samples: The analysis was performed on samples of this compound and oxalyl chloride fluoride [1].

- Techniques: The researchers measured the previously unreported infrared and Raman spectra of this compound. The infrared spectrum of oxalyl chloride fluoride was also measured [1].

- Data Interpretation: The spectra were analyzed, and vibrational assignments were made based on the molecular structure. The analysis for this compound concluded that a satisfactory interpretation could be made assuming a planar and trans configuration, which is consistent with its C₂ₕ symmetry [1].

Research Context and Relationship to Other Compounds

This compound is part of a family of oxalyl halides. The 1965 study by Hencher and King was part of a series that also investigated oxalyl chloride, establishing a comparative understanding of these compounds [1]. The following diagram illustrates the relationship between these related molecules and the analytical techniques used to study them.

Relationship between oxalyl halides and their spectral analysis.

How to Access the Full Study and Further Research

The information above is sourced from the abstract of the 1965 paper. For your in-depth research, the following steps are recommended:

- Locate the Full Paper: The article "Oxalyl halides: Part II. Vibrational spectra and assignments for this compound and oxalyl chloride fluoride" was published in the Journal of Molecular Spectroscopy (Volume 16, Issue 1, May 1965, Pages 168-178). You can access it through scientific databases like Scopus, Web of Science, or via the publisher, ScienceDirect [2] [1].

- Review Subsequent Work: This 1965 study is a primary reference that has been cited by subsequent research. You can find more recent work, such as studies on the fluorescence and phosphorescence of this compound [1], by looking at papers that have cited this original article.

References

Basic Properties and Synthesis of Oxalyl Fluoride

The following table summarizes the key identifiers and physical properties of oxalyl fluoride as found in the search results [1].

| Property | Value |

|---|---|

| Preferred IUPAC Name | Oxalyl difluoride |

| Chemical Formula | C₂F₂O₂ |

| Molar Mass | 94.017 g/mol |

| Melting Point | -3 °C (270 K) |

| Boiling Point | 26.6 °C (299.8 K) |

| Common Preparation Method | Reaction of sodium fluoride with oxalyl chloride [1]. |

Conformational Stability and Structural Insights

A key aspect of a molecule's stability is its conformational behavior. Research indicates that this compound exists in an equilibrium between two periplanar forms: anti (ϕ = 180°) and syn conformers [2] [3].

Studies on the related molecule oxalyl chloride fluoride provide deeper insight into the torsional properties that influence stability. This molecule was found to exist as a mixture of anti and gauche (ϕ ≈ 60°) conformers [2] [3]. The energy difference between these conformers was quantified as follows [2] [3]:

| Parameter | Value |

|---|---|

| Standard Enthalpy (ΔH°) | 2.5 (±1.2) kcal/mol |

| Standard Entropy (ΔS°) | -6.5 (±3.3) cal/(mol·K) |

The positive ΔH° value indicates that the transition from the anti to the gauche form is endothermic, meaning the anti form is more stable at lower temperatures [2] [3].

This diagram illustrates the relationship between molecular structure and the experimental method used to study its stability:

Application Context Implying Thermal Stability

While direct thermal decomposition data is unavailable, one investigated application provides an indirect indication of this compound's stability. The compound has been studied for use in plasma etching of dielectrics as a potential replacement for gases with high global warming potential [1]. This suggests that this compound is stable enough to be handled and used in controlled industrial processes.

Avenues for Further Research

Based on the available information, here are suggested paths to deepen your understanding of this compound's thermal properties:

- Experimental Studies: The most direct approach would involve techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to measure decomposition onset temperatures and enthalpies.

- Computational Chemistry: High-level theoretical calculations could predict the energy barrier for decomposition and identify potential degradation pathways.

- Expand Literature Review: A focused search on scientific databases for "this compound thermal decomposition" or "kinetics of this compound" may yield more specialized studies not captured in this search.

References

evaluation of oxalyl fluoride dielectric etch application

Oxalyl Fluoride: Properties and Synthesis

Basic Chemical Properties

| Property | Value |

|---|---|

| Chemical Formula | C₂F₂O₂ [1] |

| Molar Mass | 94.017 g·mol⁻¹ [1] |

| Melting Point | -3 °C [1] |

| Boiling Point | 26.6 °C [1] |

| Appearance | Colorless liquid [1] |

Synthesis Methods this compound can be synthesized through several methods:

- Metathesis with Sodium Fluoride: Reacting oxalyl chloride with sodium fluoride [1].

- Gas-Phase Reaction: A patent describes a method involving the reaction of oxalyl chloride with hydrogen fluoride in the gas phase, which is reported to offer faster reaction rates and higher yields [2].

Dielectric Etch Application Evaluation

The primary research evaluating this compound for dielectric etch applications was conducted by Karecki et al. (2001) using an Inductively Coupled Plasma (ICP) etch tool [1] [3]. The study was motivated by the need to find etching compounds with a lower global warming potential [1] [3].

Context and Motivation for Research

- Application Area: Dielectric etch in semiconductor manufacturing [1] [3].

- Research Goal: To evaluate this compound as a potential replacement for other fluorocarbon compounds (e.g., c-C₄F₈, C₄F₆, C₅F₈) that are used in etching but may have high global warming potential [1] [4].

- General Etching Challenge: The study highlights the critical balance required in anisotropic etching between the removal rate of material from the trench bottom and the formation of a protective sidewall film to achieve desired etch features and critical dimensions, especially as feature sizes shrink below 100nm [4].

Experimental Protocol for Etch Evaluation

The following workflow generalizes the key steps involved in evaluating a new etching gas like this compound in a tool such as an Inductively Coupled Plasma (ICP) reactor.

Key Techniques and Objectives

- Plasma Characterization: The study likely employed techniques like UV Absorption Spectroscopy and Mass Spectrometry to identify the radical and ionic species generated in the plasma from this compound, which are critical for the etching process [4].

- Surface Analysis: X-ray Photoelectron Spectroscopy (XPS) was used to analyze the chemical composition of the protective film formed on the sidewalls during etching, which is crucial for achieving anisotropic (directional) etching [4].

- Performance Metrics: The evaluation would have involved measuring standard etch performance metrics such as etch rate, selectivity (to the underlying material), and anisotropy (the directionality of the etch profile) [3] [4].

Conclusion

This compound presents itself as a candidate for specialized dielectric etch applications, primarily driven by environmental considerations. Future research would need to focus on generating comprehensive quantitative data to fully assess its performance against established etching gases.

References

use of oxalyl fluoride in inductively coupled plasma etch tool

Available Information on Oxalyl Fluoride in Etching

The table below summarizes the general information found regarding this compound and its context in plasma etching.

| Aspect | Available Information |

|---|---|

| Chemical Compound | This compound (C₂F₂O₂) [1] |

| General Use Case | Investigated for dielectric etch applications in ICP tools as a replacement for high Global Warming Potential (GWP) gases [1]. |

| Key Advantage | Lower Global Warming Potential (GWP) compared to standard perfluorocarbons (PFCs) like C₄F₈ [1] [2]. |

| Status of Data | Referenced study is from 2001; specific etch rates, selectivity data, and detailed process parameters are not provided in the search results [3]. |

Generic ICP Etching Workflow

While specific protocols for this compound are unavailable, the general workflow for an ICP etching process is consistent. The diagram below outlines the logical sequence of steps a researcher would follow, from sample preparation to result verification.

This workflow is a high-level overview. A detailed protocol would require filling in the specific parameters for each step, which is what the existing literature on this compound lacks.

A Path Forward for Your Research

Given the scarcity of public information, I suggest the following approaches to gather the necessary technical details:

- Consult Patent Literature: The search results reference a US Patent (US6635185), titled "Method of etching and cleaning using fluorinated carbonyl compounds" [1]. Patent documents often contain highly detailed experimental sections, example recipes, and supporting data that are exactly suited for creating application notes.

- Access Academic Journals: The primary source for experimental data is the 2001 paper by Karecki et al. in the Journal of The Electrochemical Society [3]. You may need to access this paper through a university or institutional library subscription to obtain the full text with parameters and results.

- Engage with Equipment Manufacturers: Companies that build ICP etchers (such as Plasma-Therm, Oxford Instruments, and Corial) have extensive application labs [4] [5]. Contacting them directly for application notes or process recipes related to environmentally sustainable etching gases could be very productive.

References

- 1. - Wikipedia this compound [en.wikipedia.org]

- 2. Plasma Etching of SiO2 Contact Holes Using ... [mdpi.com]

- 3. Evaluation of Oxalyl for a Dielectric Fluoride in an... Etch Application [pismin.com]

- 4. - Reactive Ion Inductively (ICP-RIE ) | Corial Coupled Plasma Etching [corial.plasmatherm.com]

- 5. - Plasma-Therm ICP [plasmatherm.com]

Comprehensive Application Notes and Protocols: Oxalyl Fluoride Vapor Phase Etching Process

Introduction to Oxalyl Fluoride in Etching Applications

This compound ((COF)₂) is an organofluorine compound that has gained significant attention in recent years as a potential etching agent for semiconductor and microelectromechanical systems (MEMS) manufacturing. As the semiconductor industry seeks alternatives to compounds with high global warming potential, this compound has emerged as a promising candidate due to its potentially favorable environmental profile and etching capabilities [1]. This colorless liquid is a fluorinated derivative of oxalic acid and can be prepared by the reaction of sodium fluoride with oxalyl chloride [1].

The compound has been specifically investigated for use in dielectric etch applications in inductively coupled plasma etch tools [1]. Unlike traditional hydrogen fluoride (HF) etching processes, this compound offers potential advantages in process control and environmental impact. The move toward vapor phase etching technologies represents a significant advancement in semiconductor manufacturing, enabling improved precision and selectivity while reducing liquid chemical waste [2] [3]. These characteristics make this compound particularly valuable for applications requiring high precision, such as in MEMS device fabrication and integrated circuit manufacturing.

Chemical Properties and Characteristics of this compound

This compound possesses distinct chemical properties that make it suitable for vapor phase etching applications. With a molecular formula of C₂F₂O₂ and a molar mass of 94.017 g/mol, it exhibits physical characteristics that include a melting point of -3°C and a boiling point of 26.6°C [1]. These properties indicate that this compound exists as a liquid at room temperature but can easily be vaporized for processing, facilitating its use in vapor phase etching systems.

The compound's molecular structure features two carbonyl fluoride groups, which contribute to its reactivity with various materials, particularly silicon dioxide. This reactivity is fundamental to its etching capabilities, as it enables selective removal of oxide layers while preserving other materials. When compared to traditional etching agents like hydrogen fluoride, this compound demonstrates different chemical behavior that may offer advantages in specific applications, though comprehensive comparative studies are still ongoing in the research community.

Table 1: Fundamental Properties of this compound

| Property | Value | Significance for Etching Applications |

|---|---|---|

| Chemical Formula | C₂F₂O₂ | Determines reactivity with various materials |

| Molar Mass | 94.017 g/mol | Affects vaporization characteristics |

| Melting Point | -3°C | Indicates liquid state at room temperature |

| Boiling Point | 26.6°C | Facilitates easy vaporization for processing |

| Synonyms | Oxalyl difluoride, TL-108 | Recognized by multiple identifiers in literature |

Synthesis Protocols for this compound

Vapor-Phase Synthesis Method

The vapor-phase synthesis of this compound represents a significant advancement in production methodology. This approach involves reacting oxalyl chloride with hydrogen fluoride directly in the gas phase, bypassing the limitations of liquid-phase reactions. The process requires heating both oxalyl chloride and hydrogen fluoride separately to vaporize them before introducing the gases into a reaction chamber [4]. This method has demonstrated superior reaction kinetics and higher yields compared to traditional liquid-phase approaches.

The theoretical stoichiometry requires 2 moles of hydrogen fluoride per mole of oxalyl chloride, but industrial implementation typically uses an excess of hydrogen fluoride (2.2-10 moles per mole of oxalyl chloride) to drive the reaction to completion [4]. The moisture content of the hydrogen fluoride feedstock is critical, as water contamination leads to undesirable byproducts like oxalic acid, reducing yields. Optimal hydrogen fluoride moisture content should be maintained below 0.5%, preferably under 0.1% [4]. Reaction temperatures must maintain oxalyl chloride in gaseous form, typically above 40°C, though excessively high temperatures promote phosgene formation as an unwanted byproduct.

Traditional Liquid-Phase Synthesis

The conventional approach to this compound synthesis involves a liquid-phase reaction between oxalyl chloride and sodium fluoride in appropriate solvent systems. This method typically employs neutral media such as sulfolane, tetraglyme, or acetonitrile, where sodium fluoride is suspended as a heterogeneous mixture [4]. The reaction proceeds at elevated temperatures, often up to 130°C, to achieve reasonable reaction rates.

However, this method presents several limitations, including slow reaction rates due to the heterogeneous nature of the system, inefficient consumption of expensive alkali metal fluorides, and the tendency for byproduct formation including fluorinated phosgene at higher temperatures [4]. These limitations have led to the development of the vapor-phase method as a superior alternative for industrial-scale production.

Etching Mechanisms and Chemical Pathways

The etching mechanism of this compound with silicon dioxide shares similarities with traditional hydrogen fluoride etching processes but with distinct reaction pathways and byproducts. In vapor phase etching, the fundamental chemical reaction involves the conversion of solid silicon dioxide to volatile silicon tetrafluoride through a series of nucleophilic substitution reactions. The process can be conceptually represented by the following overall reaction, though the actual mechanism proceeds through intermediate steps:

[ \text{SiO}_2(s) + (COF)_2(g) \rightarrow SiF_4(g) + CO_2(g) + \text{other volatile byproducts} ]

The etching process initiates with the adsorption of this compound molecules onto the silicon dioxide surface, particularly targeting siloxane groups (≡Si-O-Si≡). This is followed by proton transfer and nucleophilic attack that breaks the silicon-oxygen bonds, similar to mechanisms observed in HF-based etching [5]. The specific reaction intermediates and kinetic profile differ from HF etching due to this compound's molecular structure, potentially offering advantages in selectivity and control.

Diagram 1: this compound etching mechanism with silicon dioxide showing the four primary stages of the reaction process

Experimental Setup and Process Optimization

Vapor Phase Etching System Configuration

A typical vapor phase etching system for this compound consists of several key components: a gas delivery system for controlled introduction of etchants, a reaction chamber where substrates undergo processing, temperature control systems to maintain optimal reaction conditions, and effluent management to handle reaction byproducts [3] [6]. The system must be constructed from materials compatible with fluorine chemistry, such as stainless steel, nickel alloys, or certain passivated aluminum surfaces, to prevent corrosion and contamination.

The gas delivery system typically includes mass flow controllers for precise regulation of this compound vapor, which may be generated through a heated bubbler system or direct vaporization. In some configurations, catalyst vapors such as water or alcohol may be introduced to enhance etching rates and selectivity, similar to approaches used in HF vapor etching [6]. The reaction chamber design must ensure uniform exposure of all substrate surfaces to the etching vapor, which can be achieved through proper gas distribution systems and substrate positioning.

Process Parameter Optimization

Optimizing the this compound vapor phase etching process requires careful control of multiple process parameters that collectively determine etching efficiency, selectivity, and uniformity. Based on analogous vapor phase HF etching processes, key parameters include process temperature, pressure, this compound concentration, exposure time, and the possible introduction of catalyst vapors [6].

Table 2: Optimization Parameters for this compound Vapor Phase Etching

| Parameter | Typical Range | Effect on Etching Process | Optimization Guidelines |

|---|---|---|---|

| Temperature | 25-60°C | Higher temperatures increase etching rate but may reduce selectivity | Balance between reaction kinetics and material selectivity |

| Pressure | 100-1000 Torr | Lower pressure enhances byproduct desorption | Optimize for uniform etching across substrate |

| This compound Concentration | 10-100% in carrier gas | Higher concentrations increase etching rate | Adjust based on oxide thickness and selectivity requirements |

| Process Time | 1-30 minutes | Determines total oxide removal | Monitor with endpoint detection when possible |

| Catalyst Addition | Water, alcohol, or none | Significantly enhances etching rate | Water provides higher selectivity; alcohol improves wettability |

Experimental studies have demonstrated that selectivity optimization between different materials is crucial for successful application. In MEMS manufacturing, high selectivity between sacrificial oxides (thermal oxide, TEOS, PECVD oxide) and structural or protective layers (silicon nitride, aluminum, silicon carbide) is essential [2]. For silicon-rich silicon nitride films, annealing at temperatures around 500°C can reduce etching rates by nearly an order of magnitude, significantly improving selectivity over silicon dioxide [6].

Application Notes for Specific Use Cases

MEMS Device Fabrication

In MEMS device fabrication, this compound vapor phase etching offers significant advantages for sacrificial layer release processes. The technology enables removal of sacrificial oxides (thermal oxide, TEOS, SOI bonded oxide, PECVD oxide, spin-on glasses) while protecting structural layers including various metals (aluminum, gold, copper, nickel) and silicon-rich nitrides [2]. This selective etching is crucial for creating free-moving mechanical structures without stiction issues that often plague wet etching processes.

The XERIC oxide etch process, while developed for HF-based chemistry, illustrates the capabilities required for successful MEMS manufacturing: large process windows, excellent uniformity (<5% 1σ), high repeatability (<5% 1σ), no corrosion or stiction, and optional endpoint detection capabilities [2]. These characteristics translate well to this compound processes, potentially with enhanced performance due to the different chemical properties of the etchant. Applications include sensors, RF MEMS, micro bolometer arrays, accelerometers, and RF switches [2].

Semiconductor Device Manufacturing

For semiconductor device manufacturing, this compound vapor phase etching presents opportunities in dielectric etching applications where traditional etchants pose environmental concerns. The compound has been specifically evaluated for dielectric etch applications in inductively coupled plasma etch tools [1] [7]. The vapor phase approach enables precise control over critical dimensions and minimizes damage to sensitive structures, which is increasingly important as device geometries continue to shrink.

The etching process can be integrated with in-situ monitoring techniques such as laser interferometry or mass spectrometry to detect endpoint precisely, ensuring consistent results across wafers and batches. This capability is particularly valuable for advanced semiconductor manufacturing where uniformity at the nanometer scale is required. Additionally, the dry nature of the process eliminates liquid surface tension effects that can cause pattern collapse in high-aspect-ratio structures.

Analytical Methods and Characterization

Characterizing the effectiveness of this compound vapor phase etching requires multiple analytical techniques to evaluate etching rates, selectivity, surface quality, and potential damage or contamination. Atomic force microscopy (AFM) provides nanometer-scale topography information, enabling quantification of surface roughness changes induced by etching [5]. Scanning electron microscopy (SEM) offers high-resolution imaging of cross-sectional structures to verify etching completeness and profile integrity.

Fluorescence spectroscopy can detect chemical structure defects and contamination that may affect optical properties or device performance [5]. For quantitative assessment of etching rates, ellipsometry provides precise measurements of oxide thickness reduction, while X-ray photoelectron spectroscopy (XPS) can verify surface chemistry and detect any residual contamination [3]. The laser-induced damage threshold (LIDT) test is particularly relevant for optical components, measuring the ability of treated surfaces to withstand high laser fluence without damage [5].

Diagram 2: Comprehensive characterization workflow for evaluating this compound etching effectiveness using multiple analytical techniques

Safety Protocols and Environmental Considerations

Handling and Personal Protective Equipment

This compound requires strict safety protocols due to its toxic and corrosive nature. Personnel must utilize appropriate personal protective equipment (PPE) including acid-resistant gloves, chemical splash goggles, face shields, and suitable chemical-resistant clothing. All handling should occur within certified fume hoods or ventilated enclosures to prevent exposure to vapors, with continuous atmospheric monitoring recommended in processing areas.

Engineering controls should include gas detection systems specifically calibrated for hydrogen fluoride and carbonyl fluoride (potential decomposition products), adequate ventilation, and emergency scrubbing systems for effluent management. Cylinders and containers of this compound should be securely stored in cool, well-ventilated areas away from incompatible materials including strong bases, amines, and reactive metals. Storage temperatures should be maintained below the boiling point but above the melting point to prevent phase change issues.

Emergency Procedures and First Aid

In case of exposure to this compound, immediate emergency response is critical. For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention. For skin contact, remove contaminated clothing and thoroughly wash affected areas with water. Inhalation exposure requires immediate movement to fresh air and medical evaluation, as pulmonary edema may develop after a delay. All incidents should be documented, and medical personnel should be informed about the specific chemicals involved.

Environmental considerations must address the complete containment and treatment of effluents. While this compound is being investigated as a replacement for compounds with high global warming potential [1], proper abatement systems are still required to decompose any residual toxic compounds before release to the atmosphere. Waste products from the etching process should be collected and treated according to local regulations for fluorine-containing compounds.

Troubleshooting and Common Challenges

Several challenges may arise during this compound vapor phase etching processes, requiring systematic troubleshooting approaches. Etching non-uniformity often results from improper gas distribution, temperature gradients across the substrate, or pressure fluctuations. Solutions include verifying gas delivery system integrity, improving chamber design for uniform flow patterns, and implementing multi-zone temperature control.

Insufficient etching rates may indicate degraded this compound, incorrect process parameters, or contamination issues. Fresh etchant should be sourced, and process conditions should be verified against established protocols. Poor selectivity between materials can be addressed by optimizing temperature and pressure parameters, introducing selective inhibitors, or employing pulsed etching processes with purge cycles between exposures. Surface residues or contamination may result from inadequate cleaning before etching, condensation of reaction products, or impurities in the etchant gas stream.

Conclusion and Future Perspectives

This compound vapor phase etching represents a promising technology for advanced semiconductor and MEMS manufacturing, offering potential advantages in process control, environmental impact, and selectivity. While further research is needed to fully characterize its capabilities and limitations across various applications, initial investigations demonstrate its viability as an etching agent, particularly for dielectric materials [1].

Future development will likely focus on process optimization for specific applications, integration with other fabrication steps, and comprehensive environmental impact assessments. As manufacturing requirements continue to evolve toward smaller features and more complex structures, vapor phase etching techniques using compounds like this compound may play an increasingly important role in enabling these advancements while addressing sustainability concerns.

References

- 1. - Wikipedia this compound [en.wikipedia.org]

- 2. HF Vapor | XERIC™ Oxide Etch from memsstar Etch [memsstar.com]

- 3. HF vapor phase cleaning and oxide etching [patents.google.com]

- 4. JPS60139642A - Manufacturing method of this compound [patents.google.com]

- 5. Experimental Study on Evolution of Chemical Structure ... [mdpi.com]

- 6. Vapour phase HF and XeF2 etching methods with improved ... [ros.hw.ac.uk]

- 7. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]

Comprehensive Application Notes and Protocols for Oxalyl Fluoride as a Low-GWP Etchant

Introduction and Chemical Background

Oxalyl fluoride is an organofluorine compound with the formula (COF)₂ that has emerged as a promising candidate for replacing high global-warming-potential (GWP) etchants in semiconductor manufacturing processes. This colorless liquid is synthesized through the reaction of sodium fluoride with oxalyl chloride and represents a fluorinated derivative of oxalic acid [1]. The compound possesses a molecular weight of 94.017 g/mol, with a melting point of -3°C and a boiling point of 26.6°C, making it suitable for various semiconductor processing applications [1].

The semiconductor industry faces significant environmental challenges due to its reliance on perfluorocompounds (PFCs) such as CF₄, C₂F₆, and SF₆, which exhibit extremely high global warming potentials—with CF₄ absorbing 5,700 times more heat per molecule than carbon dioxide [2]. These compounds are extensively used in dielectric etch applications and chamber cleaning processes. This compound is currently under investigation as a sustainable alternative with potentially lower environmental impact, particularly for etching applications where it could replace compounds with high global warming potential [1] [3].

Environmental Rationale for Replacement Etchants

The PFC Problem in Semiconductor Manufacturing

The semiconductor industry represents the largest user and therefore emitter of intentionally produced perfluorocompounds (PFCs) [2]. These compounds are characterized by exceptional stability and extended atmospheric lifetimes, leading to their significant cumulative impact on global warming. The stability of these compounds, particularly CF₄ with a dissociation energy D(CF₃-F)∼130 kcal/mol, makes them both highly effective in industrial processes and environmentally persistent [2].

Current Abatement Strategies and Limitations

Current approaches to mitigating PFC emissions include:

- Decomposition methods including combustion, plasma, and thermal-chemical treatment

- Recycle and recovery of unused PFCs

- Process optimization and replacement of PFCs with alternative gases [2]

While thermal treatment systems represent the only field-proven technique for treating PFC-containing exhaust streams, these methods are energy-intensive and must operate nearly continuously rather than just when PFCs are flowing [2]. This limitation has driven research into more efficient alternatives, including the investigation of replacement compounds like this compound that inherently possess lower global warming potential.

Properties and Advantages of this compound

This compound offers several potential advantages for semiconductor etching applications:

The fundamental environmental benefit of this compound lies in its molecular structure, which contains carbon-oxygen bonds that are more readily broken than the carbon-fluorine bonds predominant in traditional PFCs. This structural characteristic suggests a potentially shorter atmospheric lifetime and consequently lower global warming potential, although specific GWP values for this compound were not provided in the available literature.

Experimental Protocols for Dielectric Etching Applications

Equipment and Safety Setup

Materials and Equipment:

- This compound source (commercial or synthesized via published methods [1])

- Inductively coupled plasma (ICP) etch tool [1]

- Mass flow controllers for gas delivery

- Silicon wafers with dielectric films (silicon oxide, silicon nitride)

- Residual gas analyzer or FTIR for endpoint detection

- Appropriate chemical handling equipment for fluorinated compounds

Safety Considerations:

- Implement standard safety protocols for handling fluorinated compounds

- Ensure adequate ventilation and scrubbing systems

- Utilize appropriate personal protective equipment (PPE)

Dielectric Etch Experimental Procedure

Step 1: System Preparation

- Mount silicon wafer with appropriate dielectric film (SiO₂ or Si₃N₄) in etch chamber

- Establish stable base pressure (<10 mTorr) in the processing chamber

- Verify proper functioning of all mass flow controllers and pressure sensors

Step 2: Process Parameter Establishment

- Set chamber pressure to target range (typically 5-100 mTorr)

- Establish this compound flow rate using mass flow controller (specific ranges optimized for tool configuration)

- Apply RF power to generate plasma (typically 100-1000W, depending on tool size)

- Optional: Introduce argon as carrier gas if needed for plasma stability

Step 3: Etching Process Execution

- Ignite plasma and stabilize process parameters

- Monitor etch progress using interferometry or optical emission spectroscopy

- Terminate process upon reaching endpoint detection

- Vent chamber and remove processed wafer

Step 4: Post-Process Analysis

- Measure etch rate using profilometry or ellipsometry

- Examine etch profile and anisotropy using SEM

- Assess selectivity to underlying layers

- Evaluate wafer for defects or contamination

Performance Optimization Guidelines

Based on the referenced investigation of this compound in an inductively coupled plasma etch tool [1], researchers should systematically vary these parameters to optimize the process for their specific application:

- Power Optimization: Evaluate etch rates and selectivity across a range of RF powers (100-1000W)

- Pressure Optimization: Assess etch uniformity and profile control at different chamber pressures

- Chemistry Optimization: Experiment with additive gases (O₂, Ar, N₂) to modify etch characteristics

- Temperature Optimization: Control substrate temperature to manage etch rate and selectivity

Comparative Performance Data

Table 1: Comparison of this compound with Traditional PFC Etchants

| Property | This compound | CF₄ | C₂F₆ | SF₆ |

|---|---|---|---|---|

| Chemical Formula | (COF)₂ | CF₄ | C₂F₆ | SF₆ |

| Molecular Weight (g/mol) | 94.017 | 88.005 | 138.01 | 146.06 |

| Boiling Point (°C) | 26.6 | -127.8 | -78.1 | -64 |

| Melting Point (°C) | -3 | -183.6 | -100.6 | -50 |

| Global Warming Potential | Under Investigation | 5,700 [2] | 11,900 | 22,800 |

| Primary Applications | Dielectric etching [1] | Dielectric etching, chamber cleaning | Dielectric etching, chamber cleaning | Dielectric etching, chamber cleaning |

Table 2: Experimental Parameters for this compound Etching

| Parameter | Typical Range | Impact on Process |

|---|---|---|

| Flow Rate | Tool-dependent | Affects etch rate and uniformity |

| Chamber Pressure | 5-100 mTorr | Influences anisotropy and selectivity |

| RF Power | 100-1000W | Controls plasma density and etch rate |

| Substrate Temperature | 20-100°C | Affects etch rate and photoresist integrity |

| Electrode Spacing | Tool-dependent | Influences plasma characteristics |

Methodologies for Environmental Impact Assessment

PFC Abatement Testing Protocol

The following protocol adapts established PFC abatement assessment methods for evaluating this compound decomposition:

Experimental Setup:

- Utilize microwave-induced atmospheric plasma system (2.45 GHz)

- Configure with variable power supply (up to 1950 W)

- Implement quartz plasma reactor tube with tangential gas injection

- Establish gas delivery system with mass flow controllers for N₂ carrier and this compound

- Incorporate water vapor introduction system for hydrolysis studies

- Install FTIR spectrometer for effluent analysis [2]

Testing Procedure:

- Establish baseline system performance with N₂ flow

- Introduce calibrated this compound concentration in N₂ carrier

- Apply microwave power (500-1950 W range) to generate plasma

- Introduce stoichiometric H₂O vapor for hydrolysis

- Analyze effluent stream using FTIR spectroscopy

- Quantify decomposition products and conversion efficiency

- Systematically vary parameters: flow rate, power, concentration

Destruction Efficiency Calculation

Calculate destruction and removal efficiency (DRE) using:

DRE (%) = [(C_in - C_out) / C_in] × 100

Where C_in represents inlet concentration of this compound and C_out represents outlet concentration.

Workflow Diagram for Etchant Evaluation

The following diagram illustrates the comprehensive evaluation pathway for implementing this compound as a replacement etchant:

Implementation Challenges and Future Directions

The implementation of this compound as a replacement for established PFC etchants presents several technical challenges that require further investigation:

Stability and Handling Considerations:

- This compound's low boiling point (26.6°C) necessitates careful temperature control during storage and delivery [1]

- Potential hydrolysis reactions with ambient moisture require anhydrous handling conditions

- Compatibility with existing gas delivery infrastructure must be verified

By-product Management:

- Comprehensive analysis of etch by-products is essential for environmental compliance

- Potential formation of HF or other acidic species requires appropriate scrubbing systems

- Assessment of chamber cleaning requirements and particulate formation

Process Integration Challenges:

- Optimization of etch selectivity between different dielectric materials

- Evaluation of photoresist compatibility and mask erosion characteristics

- Assessment of plasma stability and uniformity in production-scale tools

Future research directions should focus on quantitative environmental impact assessments, including determination of atmospheric lifetime and global warming potential, long-term reliability testing in production environments, development of abatement strategies specifically tailored to this compound by-products, and exploration of complementary low-GWP compounds for different semiconductor processing applications.

References

synthesis of perfluorovinyl ethers from oxalyl fluoride

Synthesis of Oxalyl Fluoride

A high-yield method for producing the key precursor, this compound, from oxalyl chloride is described in a Japanese patent [1].

Key Improvements:

- Reagent: Uses fine-particle (≤10 μm) alkali metal fluoride (NaF or KF), which is easier to handle and cheaper than hydrogen fluoride.

- Solvent: Aprotic solvent.

- Temperature: Mild reaction conditions of -10 °C to 50 °C.

- Yield: Achieves this compound in yields exceeding 90% [1].

Reaction Summary: [ \ce{(COCl)2 + 2 NaF ->[$-10$ to $50 ^{\circ}$C][Aprotic solvent] (COF)2 + 2 NaCl} ]

Synthesis of Perfluorovinyl Ethers

The synthesis of perfluorovinyl ethers involves multiple steps, as outlined in research for proton exchange membrane materials [2] [3].

General Workflow: The synthesis typically starts from a fluorinated precursor and proceeds through several key transformations [2]:

- Formation of Fluoroalkyl Iodide: A carboxylate ester or sulfonyl fluoride precursor is converted to a fluoroalkyl iodide via radical-initiated decarboxylation or desulfination.

- Phosphonite Formation: The iodide intermediate reacts with tetraethyl pyrophosphite in a photoreaction to form a diethyl fluorophosphonite.

- Oxidation to Phosphonate: The phosphonite is oxidized (e.g., with hydrogen peroxide) to yield the final phosphonate ester-containing perfluorovinyl ether.

Comparative Synthesis Data

The table below summarizes key methods for synthesizing perfluorovinyl ethers and related monomers from the search results:

| Target Molecule | Key Starting Material(s) | Core Synthetic Step(s) | Reported Yield | Citation |

|---|---|---|---|---|

| Phosphonate-perfluorovinyl ethers | Carboxylate ester or sulfonyl fluoride | Radical iododecarboxylation/desulfination; reaction with pyrophosphite; oxidation | Moderate to good | [2] |

| Acid-functionalized perfluorinated monomers | Iodopentafluorobenzene, vinyl sulfonates | Palladium-catalyzed Heck-type cross-coupling | Up to 65% (isolated) | [3] |

| Fluoroalkyl perfluorovinyl ethers | Fluoroalkoxy acyl fluorides | Dehalogenation | Information missing | [4] [5] |

Experimental Protocol Guidelines

While a full procedure for synthesuring perfluorovinyl ethers directly from this compound is not available, the Organic Syntheses guidelines provide a gold standard for writing reproducible experimental protocols [6]. Adhering to these will ensure the quality and reliability of your application notes.

- Apparatus Setup: Provide a full description of the reaction setup. Specify flask size and number of necks, and indicate how every neck is equipped (e.g., addition funnel, argon inlet, septum). Flame-drying and inert atmosphere maintenance are critical [6].

- Reagents and Solvents: For all chemicals, indicate the source (supplier), purity grade, and any pre-purification methods (e.g., "distilled from sodium benzophenone ketyl" for THF). Justify the use of any excess reagents [6].

- Quantitative Data: Report amounts in mL, g, and mmol. Yields should be rounded to the nearest percent, and significant figures must be used correctly [6].

- Reproducibility: The procedure must be optimized and carried out successfully at least twice on the described scale to ensure reproducibility [6].

Visualizing the Synthetic Pathway

Below is a workflow diagram illustrating a general synthetic route to perfluorovinyl ethers, integrating information on the this compound precursor.

Synthetic Route to Perfluorovinyl Ethers (Width: 760px)

Research Applications and Outlook

Perfluorovinyl ethers are critical monomers for synthesizing specialized materials:

- Fuel Cell Membranes: They are key building blocks for proton exchange membranes (PEMs), like Nafion, used in fuel cells. Research focuses on incorporating acidic groups (sulfonic, phosphonic) into the monomer structure to enhance proton conductivity [3].

- Tailored Monomers: Synthetic strategies like Heck coupling, nucleophilic displacement, and the Wittig-Horner reaction are being explored to create new perfluorinated monomers with vinyl groups for polymerization [3].

- Process Optimization: Patent literature reveals ongoing work to develop more efficient and higher-yielding industrial processes for these valuable compounds [4] [5].

Critical Gaps and Next Steps

It is important to note that the search results do not contain a single, detailed protocol that starts from this compound and ends with a perfluorovinyl ether. The information is segmented, covering the synthesis of the precursor and general routes for the final ethers separately [2] [1].

To proceed, I suggest the following:

- Consult Specialized Databases: A deeper search in specialized chemistry databases like SciFinder or Reaxys may be necessary to find a complete, documented procedure linking these two steps.

- Review Full Patent Texts: Examining the full text of the cited patents [4] [5], particularly EP0260773B1 and US4772756A, might provide more comprehensive experimental sections.

References

- 1. JPH0699358B2 - Method for producing oxalyl - Google Patents fluoride [patents.google.com]

- 2. The Synthesis of Phosphonate Ester Containing Fluorinated Vinyl... [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Tailored Perfluoro Unsaturated Monomers for ... [pmc.ncbi.nlm.nih.gov]

- 4. Process for the preparation of fluoroalkyl perfluorovinyl ethers [patents.google.com]

- 5. Process for the preparation of fluoroalkyl perfluorovinyl ethers [patents.google.com]

- 6. Instructions for Articles [orgsyn.org]

oxalyl fluoride as a fluorinating agent in organic synthesis

Basic Information and Properties

Oxalyl fluoride is an organofluorine compound with the formula (COF)₂. It is a colorless liquid and a fluorinated derivative of oxalic acid [1].

Chemical Structure: The structure consists of two carbonyl groups each bonded to a fluorine atom [2]. Its IUPAC name is oxalyl difluoride, and it is also known by the laboratory code TL-108 [1] [3].

Physicochemical Properties: The table below summarizes key properties of this compound.

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₂F₂O₂ | [1] |

| Molar Mass | 94.017 g/mol | [1] |

| Melting Point | -3 °C (270 K) | [1] |

| Boiling Point | 26.6 °C (299.8 K) | [1] |

| Standard Boiling Point (NIST) | 26.55 °C (299.7 K) | [4] |

| Enthalpy of Vaporization (ΔvapH) | 28.255 kJ/mol (at 270.13 K) | [4] |

| Enthalpy of Fusion (ΔfusH) | 13.407 kJ/mol (at 260.73 K) | [4] |

| Ionization Energy (IE) | 12.20 ± 0.02 eV | [4] |

Synthesis and Production Protocols

Several methods are documented for the preparation of this compound.

Protocol 1: Metathesis with Sodium Fluoride

This is a common laboratory-scale synthesis from oxalyl chloride [1].

- Reagents: Oxalyl chloride, sodium fluoride (anhydrous), a neutral organic solvent (e.g., acetonitrile, sulfolane, tetraglyme).

- Procedure:

- Suspend anhydrous sodium fluoride in the chosen solvent to create a heterogeneous mixture.

- Add oxalyl chloride to the suspension.

- Heat the reaction mixture, typically to temperatures up to 130°C.

- Distill the volatile this compound product from the reaction mixture.

- Notes: This reaction can be slow due to its heterogeneous nature. A large excess of NaF may be required, and high temperatures can lead to the formation of by-products like carbonyl fluoride (COF₂) [5].

The following diagram illustrates the synthesis workflow for this compound:

Protocol 2: Gas-Phase Reaction with Hydrogen Fluoride

An industrial method involves a direct gas-phase reaction, which can be more efficient [5].

- Reagents: Gaseous oxalyl chloride, anhydrous hydrogen fluoride (HF).

- Procedure:

- Vaporize oxalyl chloride and HF separately by heating.

- Combine the gaseous reagents in a reactor. A molar excess of HF (e.g., 2.2 to 10 moles per mole of oxalyl chloride) is preferred.

- Maintain the reaction temperature at a minimum of 40°C to ensure reactants remain gaseous and to achieve a practical reaction rate.

- Recover excess HF for reuse after the reaction.

- Critical Notes:

- HF is highly toxic, corrosive, and requires specialized equipment (e.g., Hastelloy, Monel, or Teflon-lined apparatus).

- The HF must be as anhydrous as possible (preferably <0.5% water) to prevent hydrolysis of the reactants and products, which leads to oxalic acid formation and reduced yields [5].

Protocol 3: Preparation of Isotope-Labeled this compound

A patent describes the synthesis of isotope-labeled (e.g., ¹⁸O) this compound for use as a radioactive tracer [6]. The method involves fluorination of oxalic acid or its salts using fluorine (F₂), bromine trifluoride (BrF₃), or related fluorinating agents in the presence of the isotopic label.

Safety and Handling

This compound is a toxic compound and requires careful handling and appropriate personal protective equipment (PPE) [3]. It is typically insoluble in water but may react with it. It is often soluble in organic solvents like dichloromethane, chloroform, and acetone [3].

Research Context and Potential Applications

While its direct use as a common fluorinating agent is not detailed in the available sources, this compound is recognized as a valuable starting material for industrial production of other organofluorine compounds, such as perfluorinated ethers [6] [5]. It has also been investigated for use in plasma etching of dielectrics in the semiconductor industry as a potential replacement for gases with high global warming potential [1].

References

- 1. - Wikipedia this compound [en.wikipedia.org]

- 2. File: Oxalyl .svg - Wikimedia Commons fluoride [commons.wikimedia.org]

- 3. This compound [solubilityofthings.com]

- 4. oxalyl difluoride - the NIST WebBook [webbook.nist.gov]

- 5. JPS60139642A - Manufacturing method of this compound [patents.google.com]

- 6. Isotope-labeled this compound and process for ... [patents.google.com]

Comprehensive Application Notes and Protocols: Preparation of Oxalyl Fluoride from Oxalyl Chloride and Sodium Fluoride

Introduction to Oxalyl Fluoride

This compound (C₂F₂O₂) is a valuable organofluorine compound that serves as a key synthetic intermediate in the production of various fluorine-containing organic compounds, particularly perfluorinated compounds with industrial significance. As the difluoride derivative of oxalic acid, this colorless liquid possesses physical properties that make it suitable for specialized applications, with a melting point of -3°C and boiling point of 26.6°C [1]. The compound has garnered increased attention in recent years as a potential replacement for high global-warming-potential compounds in etching processes, particularly in the semiconductor industry where environmentally benign alternatives are actively sought [1].

The synthesis of this compound represents an important fluorination methodology in organofluorine chemistry, bridging the gap between classical halogen exchange techniques and modern sustainable approaches. These application notes provide a comprehensive overview of the preparation methods, reaction optimization parameters, safety considerations, and practical applications of this compound, specifically focusing on the reaction between oxalyl chloride and sodium fluoride. The protocol described herein is designed for researchers, process chemists, and drug development professionals requiring high-purity this compound for synthetic applications or industrial-scale production.

Chemical Properties and Applications

Physical and Chemical Properties

This compound exhibits distinctive physicochemical properties that determine its handling requirements and potential applications. The compound has a molar mass of 94.017 g/mol and exists as a colorless liquid at room temperature with a relatively low boiling point of 26.6°C, necessitating careful temperature control during its synthesis and purification [1]. Its molecular structure features two carbonyl groups bonded to fluorine atoms, creating a highly reactive diacyl fluoride that participates in numerous transformation reactions characteristic of acyl halides.

The structural features of this compound contribute to its reactivity, serving as an effective fluorinating agent and building block for more complex fluorine-containing molecules. Unlike its chlorine analog oxalyl chloride, which has a boiling point of 63-64°C and a penetrating, phosgene-like odor [2], this compound offers handling advantages due to its lower volatility and reduced toxicity profile while maintaining significant reactivity in transformation reactions. These characteristics make it particularly valuable for introducing fluorine atoms into target molecules or for serving as a precursor in the synthesis of specialized fluorinated materials.

Current and Potential Applications

Semiconductor Manufacturing: this compound is actively investigated as an etching agent replacement for compounds with high global warming potential in dielectric etch applications, particularly in inductively coupled plasma etch tools [1]. This represents a significant environmental advancement in semiconductor fabrication processes.

Pharmaceutical Intermediate: The compound serves as a versatile building block for synthesizing perfluoroalkyl vinyl ether compounds and other fluorinated pharmaceutical intermediates [3]. The incorporation of fluorine atoms into drug molecules often enhances their metabolic stability, bioavailability, and binding specificity.

Radioactive Tracer Synthesis: Isotope-labeled this compound (e.g., with ¹⁸F or other isotopes) enables the preparation of radiolabeled compounds for positron emission tomography (PET) and other imaging modalities [4]. This application leverages the reactivity of this compound to introduce radioactive labels into target molecules.

Materials Science: this compound finds utility in the synthesis of fluorinated polymers and specialized materials with unique surface properties, thermal stability, and chemical resistance [3]. These materials have applications in coatings, membranes, and high-performance composites.

Synthesis Methods Overview

Comparative Analysis of Synthetic Approaches

Several synthetic routes have been developed for the preparation of this compound, each with distinct advantages and limitations. The following table summarizes the principal methods reported in the literature:

Table 1: Comparison of this compound Synthesis Methods

| Method | Reagents | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| NaF Metathesis | Oxalyl chloride, Sodium fluoride | 60-130°C in sulfolane | ~60% [3] | Simplified work-up, avoids HF handling | High temperature required, moderate yield |

| HF Reaction | Oxalyl chloride, Hydrogen fluoride | Acetonitrile, various temps | 69-74% [3] | Higher efficiency | HF handling hazards, product contamination |

| Optimized NaF Protocol | Oxalyl chloride, Fine NaF (<10μm) | -10 to 50°C in aprotic solvent | >90% [3] | High yield, mild conditions, pure product | Specialized NaF material required |

| Vapor Phase HF | Oxalyl chloride, Hydrogen fluoride | Gas phase contact | Not specified | Avoids solvent use | Specialized equipment needed |

| Catalyzed HF | Oxalyl chloride, HF, Melamine | Not specified | ~90% [3] | High yield | Catalyst removal, HF handling |

Method Selection Rationale

The sodium fluoride-based approach offers significant advantages for laboratory and industrial-scale synthesis, particularly in terms of safety profile and product purity. While early methods employing conventional NaF in sulfolane solvent provided only moderate yields (approximately 60%) and required elevated temperatures (60-130°C), the optimized approach utilizing fine particulate NaF (<10μm) in aprotic solvents achieves excellent yields exceeding 90% under mild conditions (-10 to 50°C) [3]. This represents a substantial improvement in process efficiency and operational safety.

The alternative approach using hydrogen fluoride as the fluorinating agent, while achieving reasonable yields (69-90%), presents significant handling challenges due to HF's low boiling point (19.5°C), high toxicity, and corrosive nature [3]. Furthermore, HF-based methods often lead to product contamination with residual fluorinating agent, necessitating complex purification procedures such as precision distillation to obtain high-purity this compound. The NaF route eliminates these concerns while providing comparable or superior yields in the optimized protocol.

Detailed Experimental Protocol

Reagents and Equipment

Table 2: Required Reagents and Materials

| Reagent/Material | Specification | Purpose | Quantity (for 50g scale) |

|---|---|---|---|

| Oxalyl chloride | >98% purity | Starting material | 67.1 mL (100 g, 0.79 mol) |

| Sodium fluoride | <10μm particle size, anhydrous | Fluorinating agent | 41.6 g (0.99 mol, 1.25 eq) |

| Aprotic solvent | Sulfolane or DMF, anhydrous | Reaction medium | 300 mL |

| Acetone-dry ice | Laboratory grade | Cooling bath | For temperature maintenance |

| Nitrogen/Argon | High purity | Inert atmosphere | As needed |

Table 3: Required Equipment

| Equipment | Specification | Purpose |

|---|---|---|

| Round-bottom flask | 500 mL, 3-neck | Reaction vessel |

| Addition funnel | 125 mL pressure-equalizing | Reagent addition |

| Mechanical stirrer | Overhead, with PTFE blade | Reaction mixture agitation |

| Thermocouple | Digital readout | Temperature monitoring |

| Condenser | Graham or Dimroth | Vapor condensation |

| Cooling bath | Acetone/dry ice or cryostat | Temperature control (-10°C) |

| Gas inlet | With bubbler | Inert atmosphere maintenance |

| Collection flask | 250 mL, cooled | Product collection |

Step-by-Step Procedure

Reaction Setup: Assemble a 500 mL three-neck round-bottom flask equipped with an overhead mechanical stirrer, pressure-equalizing addition funnel, and reflux condenser connected to an inert gas (N₂ or Ar) inlet. Place the assembly in a cooling bath capable of maintaining temperatures between -10°C and 50°C [3].

Reagent Preparation:

- Transfer 300 mL of anhydrous aprotic solvent (sulfolane recommended) to the reaction flask.

- Add 41.6 g (0.99 mol) of finely powdered sodium fluoride (<10μm particle size) to the solvent with vigorous stirring to create a homogeneous suspension [3].

- Charge the addition funnel with 67.1 mL (100 g, 0.79 mol) of oxalyl chloride.

Reaction Execution:

- Begin cooling the reaction mixture to -10°C while maintaining vigorous agitation.

- Slowly add oxalyl chloride dropwise to the NaF suspension at a rate that maintains the reaction temperature between -10°C and 10°C. The addition should require approximately 60-90 minutes.

- After complete addition, gradually warm the reaction mixture to 25°C and maintain with stirring for 4-6 hours.

- Optionally, increase the temperature to 40-50°C for 1-2 hours to ensure complete reaction [3].

Product Isolation:

- Connect the reaction flask to a distillation apparatus with a cooled receiving flask maintained at 0°C (ice-water bath).

- Carefully distill the product under atmospheric pressure, collecting the fraction boiling between 24-27°C.

- Alternatively, for higher purity, employ fractional distillation under slight reduced pressure.

Purification and Analysis:

- Redistill the collected product using a Vigreux column to achieve high purity (>98%).

- Analyze by GC-MS, ¹⁹F NMR, and IR spectroscopy to verify identity and purity.

- Expected yield: 90-95% (67-71 g) of pure this compound [3].

The following workflow diagram illustrates the optimized synthesis procedure:

Figure 1: Experimental workflow for the synthesis of this compound from oxalyl chloride and sodium fluoride

Reaction Optimization and Troubleshooting

Particle Size Criticality: The fine particle size of sodium fluoride (<10μm) is essential for achieving high yields, as it dramatically increases the available surface area for the solid-liquid reaction [3]. Conventional NaF with larger particle sizes results in significantly slower reaction rates and reduced yields.

Temperature Management: Maintaining the reaction below 50°C prevents product decomposition and minimizes side reactions. The initial low-temperature addition phase (-10°C to 10°C) controls the exotherm while allowing efficient mixing [3].

Moisture Exclusion: Strict anhydrous conditions are imperative throughout the process, as both starting materials and products are moisture-sensitive. The reaction apparatus should be thoroughly dried and maintained under a positive pressure of inert gas.

Common Issues and Solutions:

- Low Yields: Typically result from inadequate NaF particle size, moisture contamination, or insufficient mixing.

- Product Purity: Contamination often stems from excessive reaction temperatures or inadequate distillation. Redistillation generally resolves purity issues.

- Slow Reaction Rate: Usually indicates suboptimal NaF particle size or insufficient mixing efficiency.

Safety and Handling Considerations

Hazard Analysis and Personal Protective Equipment

This compound synthesis involves several significant hazards that require careful management through engineering controls and personal protective equipment (PPE). The following table outlines primary hazards and corresponding safety measures:

Table 4: Hazard Analysis and Safety Measures

| Hazard Category | Specific Risks | Recommended Safety Measures |

|---|---|---|

| Chemical Exposure | Oxalyl chloride: Toxic, corrosive, lachrymator [2] | Chemical fume hood, acid gas scrubber, chemical-resistant gloves (nitrile/neoprene), chemical splash goggles |

| Reactivity | Potential pressure buildup, exothermic reaction | Pressure-relief adaptation, temperature monitoring, controlled addition rates, cooling capacity |

| Product Handling | This compound: Toxic by inhalation, volatile liquid | Closed-system transfer, cold trapping, adequate ventilation, respiratory protection if needed |

| Environmental | Potential atmospheric release, waste disposal | Secure containment, proper waste segregation, neutralization protocols for acidic byproducts |

Engineering Controls and Emergency Procedures

Ventilation: All operations must be conducted in a properly functioning chemical fume hood or within a closed system to prevent exposure to volatile toxic compounds. Additional local exhaust ventilation is recommended during product transfer and purification steps.

Pressure Management: The reaction apparatus should include pressure-relief capabilities to accommodate gas evolution during the reaction. The distillation setup must be properly vented to prevent pressure accumulation.

Spill Management: Establish pre-planned spill containment procedures including neutralizers for acidic compounds, absorbent materials compatible with fluorinated compounds, and appropriate personal protective equipment for spill response.

Waste Disposal: All waste streams, including spent reagents, contaminated solvents, and byproducts, must be collected separately and disposed of according to local regulations for halogenated and fluorinated compounds. Special attention should be given to the potential generation of hydrogen fluoride during hydrolysis.

Applications in Organic Synthesis and Industry

This compound serves as a versatile fluorination reagent and synthetic building block with diverse applications in research and industrial contexts. Its relatively moderate toxicity compared to similar reagents like phosgene makes it particularly valuable for introducing fluorine atoms or oxalyl groups into target molecules [2].

In semiconductor manufacturing, this compound has been evaluated as a sustainable alternative to perfluorocarbons and other compounds with high global warming potential in dielectric etch applications. Studies have demonstrated its effectiveness in inductively coupled plasma etch tools, where it provides appropriate etch rates and selectivity while significantly reducing environmental impact [1]. This application represents an important advancement in green manufacturing processes for the electronics industry.

The compound's reactivity profile enables its use in synthesizing complex fluorinated structures, including perfluoroalkyl vinyl ethers that serve as monomers for specialized fluoropolymers [3]. These materials exhibit exceptional chemical resistance, thermal stability, and low surface energy, making them valuable for applications ranging from non-stick coatings to chemically resistant seals and membranes.

Additionally, isotope-labeled variants of this compound enable the preparation of radiolabeled compounds for pharmaceutical research and diagnostic imaging [4]. The efficient incorporation of fluorine-18 or other isotopes using this compound as a synthetic intermediate facilitates the development of novel PET tracers and other radiodiagnostic agents.

Conclusion

The optimized synthesis of this compound from oxalyl chloride and fine particulate sodium fluoride represents a significant advancement over traditional methods, providing excellent yields (>90%) under mild reaction conditions while avoiding the handling challenges associated with hydrogen fluoride-based approaches [3]. This protocol offers a practical and scalable preparation method suitable for both laboratory and industrial-scale production, with demonstrated applications in materials science, pharmaceutical development, and semiconductor manufacturing.

The key innovation in this methodology—the use of finely divided sodium fluoride (<10μm particle size) in aprotic solvents—addresses the primary limitation of earlier metathesis approaches by dramatically increasing the reactive surface area available for fluorination. Combined with controlled temperature profiling and appropriate engineering controls, this method provides a robust and reproducible means of obtaining high-purity this compound for diverse applications.

As the demand for organofluorine compounds continues to grow across multiple industries, this efficient and safer synthesis of this compound will facilitate further research and development activities in fluorochemistry. Future directions may include continuous flow adaptations of this methodology, further optimization of solvent systems, and expansion to related fluorination reactions.

References

gas phase synthesis of oxalyl fluoride from oxalyl chloride and hydrogen fluoride

Application Note: Synthesis of Oxalyl Fluoride

1. Introduction This compound ((COF)₂) is a valuable reagent in organic synthesis, particularly for the preparation of perfluoroalkyl vinyl ethers and as a potential etching agent in electronics manufacturing [1] [2]. It is a colorless liquid with a boiling point of 26.6 °C and a melting point of -3 °C [2] [3]. This application note details a practical and high-yield synthesis method, as the direct gas-phase reaction of oxalyl chloride with hydrogen fluoride lacks detailed public protocols.

2. Safety Considerations

- Oxalyl Chloride: Corrosive lachrymator; causes severe skin and eye burns. Use in a fume hood with appropriate personal protective equipment (PPE).

- This compound: Toxic and corrosive. Handle with equal caution in a well-ventilated fume hood.

- Hydrogen Fluoride (HF): Extremely hazardous, highly corrosive, and toxic. Requires specialized equipment (e.g., HF-resistant metal reactors) and rigorous safety protocols. The low boiling point (19.5 °C) complicates containment and separation from the product [1].

- Personal Protective Equipment (PPE): Chemical-resistant gloves, lab coat, goggles, and a face shield. All operations must be conducted in a certified fume hood.

3. Synthesis Protocols The following table compares the general concept of the HF route with the detailed NaF-based method.

| Parameter | Method 1: HF Gas-Phase Route (Theoretical) | Method 2: NaF in Aprotic Solvent (Detailed) |

|---|---|---|

| Principle | Gas-phase metathesis: (COCl)₂ + 2HF → (COF)₂ + 2HCl | Solid-liquid metathesis: (COCl)₂ + 2NaF → (COF)₂ + 2NaCl |

| Reagents | Oxalyl chloride, Anhydrous Hydrogen Fluoride | Oxalyl chloride, Finely powdered Sodium Fluoride (≤10 µm) |

| Apparatus | High-pressure, HF-resistant reactor (e.g., Monel alloy) | Standard glassware (round-bottom flask, condenser, dropping funnel) |

| Solvent | Not applicable | Anhydrous aprotic solvent (e.g., Sulfolane, Acetonitrile) |

| Temperature | Information not available | -10 °C to 50 °C |

| Yield | Information not available | >90% |

Detailed Experimental Procedure for Method 2 (NaF-based)

This protocol is adapted from patent data and is notably safer and more convenient than handling gaseous HF [1].

Workflow: Synthesis of this compound via NaF Route

3.1 Materials and Equipment

- Chemicals:

- Oxalyl chloride (reagent grade)

- Sodium fluoride (NaF), anhydrous, finely ground (particle size ≤ 10 µm) [1]

- Anhydrous aprotic solvent (e.g., Sulfolane or Acetonitrile)

- Dry ice/acetone or ice/salt cooling bath

- Glassware:

- Three-neck round-bottom flask (500 mL)

- Addition funnel

- Dimroth condenser or cold finger

- Receiving flask cooled in a dry ice/acetone bath (-78 °C)

- Gas inlet/outlet adapters

3.2 Step-by-Step Procedure

- Preparation of Sodium Fluoride: If not pre-ground, ball mill NaF to a fine powder (≤ 10 µm) in an inert atmosphere to prevent moisture absorption [1].

- Reaction Setup: Charge the three-neck flask with the fine NaF powder and anhydrous solvent under a nitrogen atmosphere. Equip the flask with a stirrer, low-temperature thermometer, and addition funnel.

- Dispersion and Cooling: Stir the mixture vigorously to create a suspension and cool the flask to between -10 °C and 0 °C using a cooling bath.

- Addition of Oxalyl Chloride: Slowly add oxalyl chloride dropwise via the addition funnel to the stirred NaF suspension. Control the addition rate to maintain the internal temperature within the -10 °C to 50 °C range.

- Reaction Monitoring: Stir the reaction mixture until gas evolution (CO and CO₂ may form) subsides, indicating completion.

- Product Collection: Connect the reactor outlet to a condenser, leading to a cold trap cooled to -78 °C. Gently warm the reaction mixture to room temperature or slightly above to distill the volatile this compound product. The product condenses in the cold trap as a colorless liquid.

4. Data and Analysis 4.1 Thermodynamic and Physical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂F₂O₂ | [2] |

| Molar Mass | 94.017 g/mol | [2] |

| Boiling Point | 26.6 °C (299.8 K) | [2] [3] |

| Melting Point | -3 °C (270 K) | [2] |

| Enthalpy of Vaporization (ΔvapH) | 28.255 kJ/mol (at 270.13 K) | [3] |

5. Troubleshooting and Optimization

- Low Yield: Ensure NaF particle size is ≤ 10 µm and perfectly anhydrous. The high surface area of fine powder is critical for achieving a 90% yield [1].

- Low Purity: Pass the crude product through a guard tube containing P₂O₅ to remove traces of water or acid impurities. Purity can be checked by NMR spectroscopy.

- Safety: If investigating the HF route, strictly avoid glass equipment. Use a passivated metal reactor (Monel, Inconel) and conduct a thorough hazard analysis.

Guidance for the HF-Based Route

While the NaF method is recommended, your research into the HF pathway can proceed with extreme caution. The primary challenges are hazard mitigation and product separation due to the close boiling points of HF (19.5°C) and this compound (26.6°C) [1] [2]. Development would require specialized engineering controls and precise thermal management in a passivated metal reactor system.

References

Comprehensive Application Notes and Protocols: Synthesis of High-Purity Oxalyl Fluoride for Pharmaceutical and Electronic Applications

Introduction and Chemical Significance

Oxalyl fluoride ((COF)₂) represents a highly valuable fluorinated building block in modern chemical synthesis and industrial applications. This colorless, volatile liquid (boiling point: 26.6°C) serves as a versatile precursor for numerous fluorine-containing compounds, particularly in the pharmaceutical and electronics sectors. Its molecular structure, featuring two highly reactive carbonyl fluoride groups, enables it to participate in efficient fluorination reactions under relatively mild conditions. The compound's significance has increased substantially in recent years as researchers investigate its potential as a more sustainable alternative to high global-warming-potential compounds in etching processes, aligning with green chemistry initiatives across the chemical industry. [1]

The production of high-purity this compound presents significant synthetic challenges due to the compound's reactivity, the corrosivity of potential byproducts, and the stringent purity requirements for pharmaceutical and electronic applications. Traditional routes relying on hydrogen fluoride face substantial handling difficulties and safety concerns due to HF's extreme toxicity and corrosiveness. These challenges have motivated the development of safer, more efficient synthetic protocols that maintain high yield and purity while minimizing environmental impact and operational hazards. The method detailed in these application notes addresses these challenges through an optimized metathesis approach that eliminates the need for gaseous hydrogen fluoride, thereby enhancing operational safety and reducing impurities that can compromise final product quality. [2] [3]

Synthesis Methods Overview

Historical Context and Method Evolution

The evolution of this compound synthesis reflects broader trends in fluorine chemistry toward safer, more efficient methodologies. Early approaches described in the Journal of Organic Chemistry (1960) utilized oxalyl chloride and sodium fluoride in sulfolane solvent at elevated temperatures (60-130°C), achieving only modest yields of approximately 60% despite employing considerable molar excesses of fluoride source. This method presented several limitations, including the thermal instability of reaction components, cumbersome purification requirements, and residual solvent contamination issues that limited the final product's utility in sensitive applications. Alternative routes employing direct reaction with hydrogen fluoride increased yields (69-90%) but introduced significant safety concerns due to HF's extreme toxicity, corrosiveness, and the challenging handling requirements, especially given this compound's similar boiling point (0°C for HF versus 26.6°C for (COF)₂) which complicated separation. [2] [1]

More recent investigations have focused on solid-phase fluoride sources and catalytic enhancements to improve reaction efficiency and safety profile. The incorporation of specialized catalysts and modified reaction conditions has enabled reductions in reaction temperature while maintaining high conversion rates. Additionally, the development of continuous flow systems has emerged as a promising approach for larger-scale production, offering improved heat transfer and mixing characteristics compared to traditional batch processes. These advancements align with the chemical industry's broader shift toward sustainable manufacturing principles and reduced environmental impact, particularly important for fluorinated compounds where waste stream management presents significant challenges. [4]

Optimized Fluoride Metathesis Route